

Diethyldifluorosilane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Diethyldifluorosilane	
Cat. No.:	B15257199	Get Quote

Introduction: **Diethyldifluorosilane** ($(C_2H_5)_2SiF_2$) is an organosilicon compound of growing interest in materials science and as a potential building block in medicinal chemistry. Its unique combination of a central silicon atom with both ethyl and fluorine substituents imparts specific physicochemical properties that can be leveraged in the design of novel molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Diethyldifluorosilane**, alongside detailed experimental protocols and its potential applications in drug development.

Physical Properties

The physical characteristics of **Diethyldifluorosilane** are crucial for its handling, purification, and application in various chemical reactions. While experimental data for some properties are not widely published, a summary of available and estimated values is presented below.

Table 1: Physical Properties of **Diethyldifluorosilane**



Property	Value	Source/Comment
Molecular Formula	C4H10F2Si	[1][2][3]
Molecular Weight	124.20 g/mol	[1][2][3]
CAS Number	358-06-5	[1][2]
IUPAC Name	diethyl(difluoro)silane	[1]
Boiling Point	59-61 °C (estimated)	Based on analogous organosilanes.
Melting Point	Not available	
Density	~0.9 g/cm³ (estimated)	Based on analogous organosilanes.
Solubility	Soluble in common organic solvents (e.g., diethyl ether, THF, dichloromethane). Reacts with water.	

Chemical Properties and Reactivity

The chemical behavior of **Diethyldifluorosilane** is largely dictated by the polarized siliconfluorine bonds and the presence of ethyl groups.

- Hydrolytic Sensitivity: Like many halosilanes, Diethyldifluorosilane is expected to be sensitive to moisture. The silicon-fluorine bond is susceptible to hydrolysis, which would likely proceed via a nucleophilic attack on the silicon atom by water, leading to the formation of silanols and ultimately disiloxanes, with the concomitant release of hydrogen fluoride (HF). The hydrolysis of analogous dimesityldifluorosilane has been shown to proceed through a five-coordinated silicate intermediate.[4] The hydrolytic stability of organofluorosilanes is a critical consideration, particularly in the context of developing PET tracers, where stability under physiological conditions is paramount.[5][6]
- Reactivity with Nucleophiles: The electrophilic silicon center can react with a variety of nucleophiles. For instance, Grignard reagents can be used to replace the fluorine atoms with other organic substituents.



Thermal Stability: While specific data on the thermal decomposition of **Diethyldifluorosilane**is not readily available, organosilanes generally exhibit good thermal stability. However, the
presence of the Si-F bonds might influence its decomposition pathway.

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of **Diethyldifluorosilane** are not extensively reported in publicly available literature. Therefore, the following protocols are representative methods based on established organosilicon chemistry.

Synthesis of Diethyldifluorosilane

A common method for the synthesis of fluorosilanes is the fluorination of the corresponding chlorosilane.

Protocol: Fluorination of Diethyldichlorosilane with Antimony Trifluoride (Swarts Reaction)

- Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a
 dropping funnel, and a reflux condenser connected to a nitrogen inlet is assembled. The
 entire apparatus should be thoroughly flame-dried under a stream of nitrogen.
- Reagents:
 - Diethyldichlorosilane ((C₂H₅)₂SiCl₂)
 - Antimony trifluoride (SbF₃)
 - Anhydrous diethyl ether (as solvent)
- Procedure: a. Antimony trifluoride (1.1 equivalents) is placed in the reaction flask under a nitrogen atmosphere. b. Anhydrous diethyl ether is added to create a slurry. c.
 Diethyldichlorosilane (1 equivalent) is dissolved in anhydrous diethyl ether and placed in the dropping funnel. d. The diethyldichlorosilane solution is added dropwise to the stirred slurry of antimony trifluoride at room temperature. e. After the addition is complete, the reaction mixture is gently refluxed for 2-3 hours to ensure complete conversion. f. The reaction mixture is then cooled to room temperature.



Work-up and Purification: a. The solid antimony salts are removed by filtration under a nitrogen atmosphere. b. The solvent is carefully removed by distillation at atmospheric pressure. c. The crude **Diethyldifluorosilane** is then purified by fractional distillation. The fraction boiling in the expected range (59-61 °C) is collected.

Analytical Characterization

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 40 °C for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- · MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 30-200.
- Sample Preparation: A dilute solution of **Diethyldifluorosilane** in a dry, volatile solvent (e.g., dichloromethane) is prepared.
- Analysis: An aliquot of the sample is injected into the GC-MS. The retention time and the
 mass spectrum of the eluting peak are recorded. The mass spectrum is expected to show
 the molecular ion peak and characteristic fragmentation patterns.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer.



- Sample Preparation: A small amount of **Diethyldifluorosilane** is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- ¹H NMR: The spectrum will show signals corresponding to the ethyl groups. The protons on the methylene group (CH₂) will be a quartet coupled to the methyl protons, and the protons on the methyl group (CH₃) will be a triplet coupled to the methylene protons. Further coupling to the fluorine atoms might be observed.
- ¹³C NMR: The spectrum will show two distinct signals for the two carbon atoms of the ethyl groups.[7][8]
- ²⁹Si NMR: This technique is highly informative for silicon-containing compounds.[9][10] The chemical shift of the silicon nucleus will be characteristic of a dialkyldifluorosilane. A triplet may be observed due to coupling with the two fluorine atoms.[9]

Relevance in Drug Development

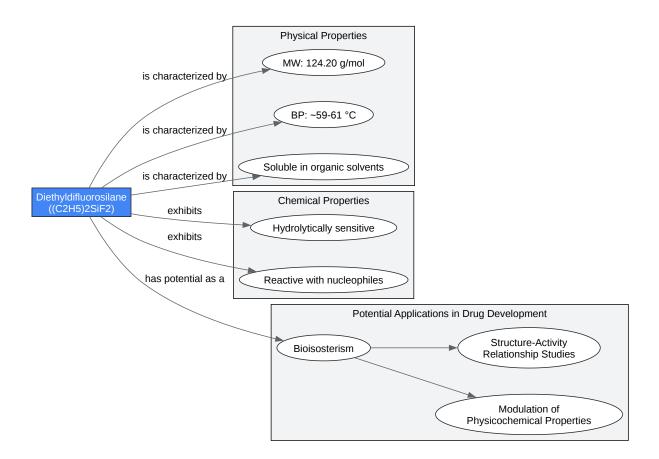
While **Diethyldifluorosilane** itself is not a therapeutic agent, the incorporation of the difluorosilyl moiety into drug candidates represents a compelling strategy in medicinal chemistry. This is primarily due to the concept of bioisosterism, where a functional group in a biologically active molecule is replaced by another group with similar steric and electronic properties to improve the compound's overall profile.

- Modulation of Physicochemical Properties: The replacement of a key functional group with a
 difluorosilyl group can significantly alter a molecule's lipophilicity, metabolic stability, and
 hydrogen bonding capacity.[11][12] Fluorine is known to enhance metabolic stability by
 blocking sites of oxidative metabolism.[13]
- Bioisostere for Carbonyl and Hydroxyl Groups: The SiF2 group can be considered a potential bioisostere for carbonyl (C=O) or gem-diol (C(OH)2) groups, offering a different geometric and electronic profile that could lead to altered binding interactions with biological targets.
- Probing Molecular Interactions: The unique properties of the Si-F bond can be exploited to
 probe interactions within a protein's active site. The ability of fluorine to participate in
 hydrogen bonding and other non-covalent interactions can be a valuable tool for structureactivity relationship (SAR) studies.[12]

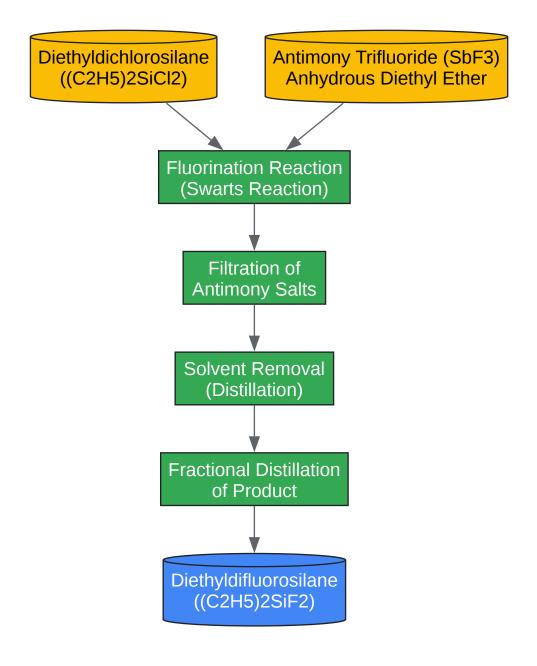


Visualizations









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. Diethyldifluorosilane | C4H10F2Si | CID 67748 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory





- 2. Silane, diethyldifluoro- [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Organofluorosilanes as model compounds for 18F-labeled silicon-based PET tracers and their hydrolytic stability: experimental data and theoretical calculations (PET = positron emission tomography) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Visualizer loader [nmrdb.org]
- 9. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Diethyldifluorosilane: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15257199#physical-and-chemical-properties-of-diethyldifluorosilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com